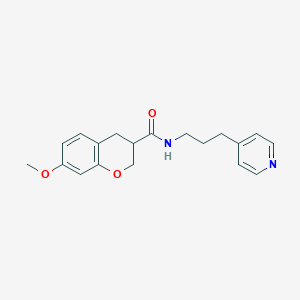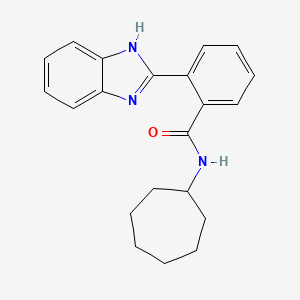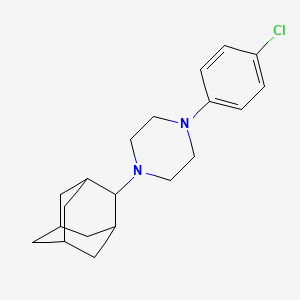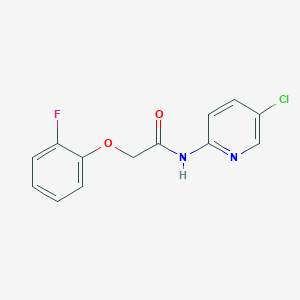![molecular formula C19H24N4O3 B5640978 1-(phenoxyacetyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B5640978.png)
1-(phenoxyacetyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Phenoxyacetyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine is a compound that incorporates elements of piperazine and pyrazole structures. These structures are known for their presence in various biologically active molecules, including pharmaceuticals and agrochemicals. The interest in such compounds arises from their diverse chemical reactions and properties, which can be tailored for specific applications. The synthesis of this compound involves strategic functionalization of the piperazine and pyrazole units, reflecting the compound's complex molecular structure and potential utility in chemical and biological contexts.
Synthesis Analysis
The synthesis of compounds related to 1-(phenoxyacetyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine often involves multi-step reactions, starting from basic piperazine or pyrazole scaffolds. An efficient method includes the use of piperazine as a catalyst or reactant in one-pot synthesis reactions to create functionalized derivatives. For instance, the use of piperazine in aqueous media has been demonstrated to facilitate the synthesis of pharmaceutically relevant compounds, highlighting the versatility and efficiency of piperazine in synthetic chemistry (Yousefi, Goli-Jolodar, & Shirini, 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction studies, providing detailed insights into their crystalline forms and intermolecular interactions. These studies often reveal the presence of weak intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's chemical behavior and stability. The crystal structure analysis of related piperazine derivatives has contributed to the comprehension of their three-dimensional architecture and interaction patterns (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Eigenschaften
IUPAC Name |
1-[4-(2-phenoxyacetyl)piperazin-1-yl]-2-pyrazol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-2-17(23-10-6-9-20-23)19(25)22-13-11-21(12-14-22)18(24)15-26-16-7-4-3-5-8-16/h3-10,17H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHFHNZDAABBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenoxyacetyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{9-[(2-methoxyphenyl)acetyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5640907.png)
![3-[(1-pyrazin-2-ylpiperidin-4-yl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5640914.png)
![1-methyl-3-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]imidazolidin-2-one](/img/structure/B5640919.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(4H-1,2,4-triazol-4-yl)propanamide hydrochloride](/img/structure/B5640927.png)



![5-chloro-2-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(isoxazol-3-ylmethyl)benzamide](/img/structure/B5640966.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxoazonan-1-yl)acetamide](/img/structure/B5640983.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5640989.png)


![3-{5-[(4-bromo-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5641008.png)